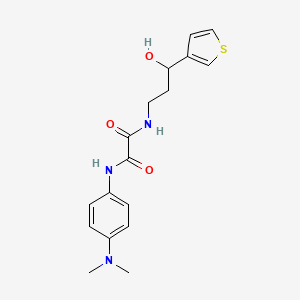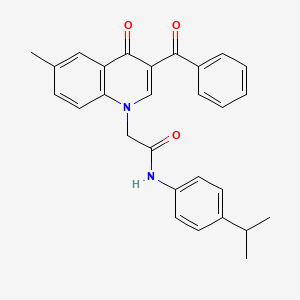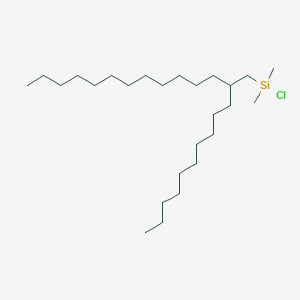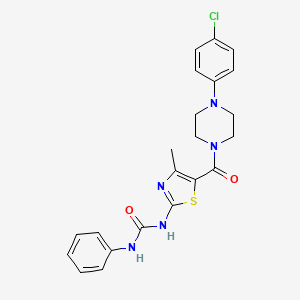
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclopentan-1-ol” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular formula of this compound is C14H19NO, and it has a molecular weight of 217.312.
Synthesis Analysis
In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored .Scientific Research Applications
Inhibitors of DNase I
This compound has been studied for its potential as an inhibitor of DNase I, which plays a role in apoptotic cell death. Molecular docking and dynamics simulations suggest that interactions with specific amino acids are crucial for inhibitor affinity toward DNase I .
Synthesis of Heterocycles
The compound is used in the synthesis of various heterocycles, which are structures consisting of atoms of at least two different elements in a ring. These heterocycles exhibit unique biological activities .
Biological Potential in Indole Derivatives
Indole derivatives have shown significant anti-inflammatory and analgesic activities. The compound may contribute to the synthesis or modification of such derivatives .
Biological Activities Against Infective Pathogens
Isoquinoline alkaloids, including tetrahydroisoquinoline derivatives, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Antibacterial Properties
A novel compound synthesized from tetrahydroisoquinoline was evaluated for its antibacterial property against eight pathogenic bacterial strains, showing susceptibility at certain concentrations .
Precursors for Alkaloids
Tetrahydroisoquinoline is an important structural motif for natural products and therapeutic lead compounds. Its C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq), a structural motif of this compound, is present in various natural and non-natural compounds with intriguing biological properties . THIQs are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
Thiq derivatives are known to function as antineuroinflammatory agents . The compound might interact with its targets, leading to changes in the cellular processes.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound could potentially influence multiple biochemical pathways.
Result of Action
Given the known biological activities of thiq derivatives, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-3-6-13(14)15-9-8-11-4-1-2-5-12(11)10-15/h1-2,4-5,13-14,16H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFSUFYTHUYHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)



![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)